Home > Products > Screening Compounds P139526 > 3-Chloro-4-(pyridin-3-ylmethoxy)aniline
3-Chloro-4-(pyridin-3-ylmethoxy)aniline - 848134-24-7

3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Catalog Number: EVT-3477324
CAS Number: 848134-24-7
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lapatinib

Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is used to treat certain types of breast cancer. []

Relevance: Lapatinib serves as a crucial starting point for developing novel EGFR/HER2 inhibitors. Researchers have synthesized a series of lapatinib derivatives, including 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, to improve potency and overcome resistance mechanisms. These derivatives share the core structure of lapatinib but incorporate modifications to enhance their interactions with the target kinases. []

Neratinib

Compound Description: Neratinib is an irreversible tyrosine kinase inhibitor that targets EGFR and HER2. It is used to treat certain types of breast cancer, particularly those that have metastasized or are HER2-positive. []

Relevance: The synthesis of neratinib directly employs 3-Chloro-4-(pyridin-3-ylmethoxy)aniline as a key building block. This highlights the structural similarity and potential utility of this aniline derivative in the development of other therapeutic agents targeting EGFR and HER2. []

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

Compound Description: CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor. It exhibits potent activity against both primary EGFR mutations and the T790M drug-resistant mutation. It has shown promising antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cells. []

Relevance: This compound shares the 3-chloro-4-(pyridinylmethoxy)phenyl moiety with 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. This shared structural feature suggests a potential connection in their binding modes to EGFR. Further investigation into this shared moiety might be valuable for understanding the structure-activity relationships of EGFR inhibitors. []

2-tert-Butyl-4-chloro-5-{6-[2-(2[18F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one ([18F]BCPP-EF)

Compound Description: [18F]BCPP-EF is a positron emission tomography (PET) radiotracer designed to image and quantify mitochondrial complex I (MC-I) activity in the brain. It has potential applications in monitoring neurodegenerative disease progression, particularly in conditions like Parkinson's disease. []

Relevance: This compound features a pyridin-3-ylmethoxy moiety similar to that found in 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. This suggests that variations in the substituents attached to this core scaffold could be explored for developing new imaging agents or therapeutic molecules targeting different biological processes. []

Overview

3-Chloro-4-(pyridin-3-ylmethoxy)aniline is an organic compound with the molecular formula C12H11ClN2OC_{12}H_{11}ClN_2O and a molecular weight of 234.68 g/mol. This compound is a derivative of aniline, featuring a chlorine atom at the 3-position and a pyridin-3-ylmethoxy group at the 4-position of the aniline ring. Its unique structure allows it to participate in various chemical reactions and applications in scientific research, particularly in medicinal chemistry and material science.

Classification

3-Chloro-4-(pyridin-3-ylmethoxy)aniline is classified as an aromatic amine due to the presence of the aniline moiety. It is also categorized under halogenated organic compounds due to the chlorine substitution. The compound has been investigated for its biological activities, including potential antimicrobial and anticancer properties, making it relevant in pharmacological research.

Synthesis Analysis

Methods

The synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline typically involves a nucleophilic substitution reaction. The primary method includes reacting 3-chloroaniline with pyridin-3-ylmethanol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions generally require heating to facilitate the substitution process.

Technical Details

  1. Reagents:
    • 3-Chloroaniline: Acts as the nucleophile.
    • Pyridin-3-ylmethanol: Serves as the electrophile.
    • Potassium Carbonate: Used as a base to deprotonate the amine.
    • Dimethylformamide: Functions as a solvent to dissolve reactants.
  2. Reaction Conditions:
    • The mixture is typically heated at around 60 °C for several hours.
    • After completion, the product can be purified using techniques such as crystallization or chromatography .
Molecular Structure Analysis

Data

  • InChI Key: VMKJLXNSLKSOSN-UHFFFAOYSA-N
  • Molecular Weight: 234.68 g/mol
  • Melting Point: Not specifically stated but typically ranges around room temperature for similar compounds.

The compound's structural features include an aromatic ring system, a methoxy group, and a pyridine ring, contributing to its chemical reactivity and biological activity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-3-ylmethoxy)aniline can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under suitable conditions.
Mechanism of Action

Process

The primary target for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is the BCR-ABL kinase, which is implicated in certain types of leukemia, particularly chronic myeloid leukemia.

Data

  1. Mode of Action: This compound interacts with BCR-ABL kinase through molecular docking techniques, inhibiting its activity.
  2. Biochemical Pathways: The inhibition affects pathways related to cell proliferation, migration, and invasion, leading to reduced cancer cell growth and spread .

Result of Action

The action of this compound results in significant anti-proliferative, anti-migratory, and anti-invasive effects on cancer cells, making it a candidate for further development as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in organic solvents like DMF; insoluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but should be stored away from strong oxidizing agents.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the chlorine atom.

Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into its structural characteristics and purity .

Applications

Scientific Uses

3-Chloro-4-(pyridin-3-ylmethoxy)aniline has several applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  2. Biology: Investigated for potential biological activities including antimicrobial and anticancer properties.
  3. Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific kinases involved in cancer progression.
  4. Industry: Utilized in producing specialty chemicals with tailored properties for various applications .

This compound represents a significant area of interest within organic synthesis and medicinal chemistry due to its diverse applications and potential therapeutic benefits.

Synthesis Methodologies and Optimization Strategies for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Nucleophilic Substitution Approaches for Core Scaffold Assembly

The construction of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline's molecular scaffold relies predominantly on sequential nucleophilic substitution reactions, leveraging the differential reactivity of halogenated aniline precursors. The most efficient synthetic route proceeds via a two-step strategy: First, a pyridinylmethyl halide (typically chloride) undergoes O-alkylation with 2-chloro-4-nitrophenol under basic conditions to form the nitro-intermediate 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. This intermediate is subsequently reduced to the target aniline derivative [7] [8].

Critical optimization parameters for the O-alkylation step include:

  • Base Selection: Potassium carbonate (K₂CO₃) in acetone demonstrates superior performance over stronger bases like sodium hydride, minimizing pyridine N-alkylation byproducts [7].
  • Solvent Systems: Polar aprotic solvents (DMF, acetonitrile) enhance reaction kinetics but require stringent temperature control (60-65°C) to prevent degradation. Recent optimizations suggest methyl ethyl ketone (MEK) as a balance between reactivity and byproduct suppression [5] [8].
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic solvent systems, improving yields from ~75% to ≥92% [7].

The nitro reduction step employs zinc dust with ammonium chloride in ethanol/water (4:1) at 60°C, achieving near-quantitative conversion (>98%) [8]. Catalytic hydrogenation (Pd/C, H₂) represents a scalable alternative but requires careful deoxygenation to prevent dehalogenation side reactions. Microwave-assisted reduction (NH₄Cl, Fe, EtOH/H₂O, 100°C, 10 min) has demonstrated 95% yield in preliminary studies, significantly reducing reaction times [7].

Table 1: Optimization of Nucleophilic Substitution Parameters

ParameterStandard ConditionsOptimized ConditionsYield Impact
Alkylation BaseTriethylamineK₂CO₃+22%
SolventDMFMethyl Ethyl Ketone+15%
Temperature80°C60-65°C+8% (purity)
Reduction ReagentSnCl₂/HClZn/NH₄Cl+30%
Reduction Time12 hours90 min (microwave)-90% time

Salt Formation Techniques for Enhanced Bioavailability

Salt formation represents a critical strategy for improving the pharmaceutical utility of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, particularly addressing its limited aqueous solubility (predicted logS = -3.1 to -4.95) [1]. Dihydrochloride salt formation is the most documented approach, significantly enhancing dissolution properties for downstream processing into active pharmaceutical ingredients (APIs).

The salt formation protocol involves dissolving the free base (1.0 equiv.) in anhydrous ethanol or methanol at 0-5°C, followed by slow addition of concentrated hydrochloric acid (2.2 equiv.). Critical process parameters include:

  • Stoichiometric Control: Maintaining HCl at 2.05-2.20 equivalents prevents monohydrochloride contamination while avoiding acid-catalyzed degradation [4].
  • Temperature Management: Addition below 5°C minimizes exothermic decomposition, followed by gradual warming to 25°C for crystallization [4].
  • Solvent Optimization: Ethanol yields larger crystals with superior filtration characteristics versus isopropanol, though methanol enables higher supersaturation [4].

The resulting dihydrochloride salt (C₁₂H₁₃Cl₃N₂O, MW 307.6) exhibits dramatically improved aqueous solubility (>50 mg/mL versus 0.186 mg/mL for free base) and enhanced stability under accelerated storage conditions (40°C/75% RH), making it preferable for solid-dosage formulations [4]. Alternative salt forms explored include sulfate and maleate salts, though hydrochloride remains industrially preferred due to regulatory acceptance and crystalline stability [5].

Table 2: Comparative Properties of Free Base and Salt Forms

PropertyFree BaseDihydrochloride Salt
Molecular FormulaC₁₂H₁₁ClN₂OC₁₂H₁₃Cl₃N₂O
Molecular Weight234.68 g/mol307.6 g/mol
Aqueous Solubility0.186 mg/mL>50 mg/mL
Melting Point91-95°C>250°C (dec.)
HygroscopicityLowModerate (requires desiccant)

Industrial-Scale Synthesis: Continuous Flow Reactor Optimization

Transitioning from batch to continuous flow processing addresses key scalability limitations in 3-Chloro-4-(pyridin-3-ylmethoxy)aniline manufacturing, particularly hazardous intermediate handling and thermal management during exothermic steps. Modern implementations utilize segmented flow reactors with the following configurations:

Nucleophilic Substitution Stage:

  • Tubular reactor (PFA, 10 mL volume) with static mixers
  • Residence time: 15-20 minutes at 120°C
  • Pressure: 8-10 bar to maintain solvent superheating
  • Productivity: 1.2 kg/hour using 3M K₂CO₃ in MEK [5]

Nitro Reduction Stage:

  • Packed-bed reactor (Zn granules, 50 cm bed height)
  • Ethanol/water (7:3) co-solvent at 2 mL/min
  • Inline pH adjustment (NH₄Cl addition pre-reactor)
  • Automated backflushing prevents clogging [5] [8]

Critical advantages of continuous processing include:

  • Safety: Containing exothermic reactions within small fluid volumes eliminates thermal runaway risks.
  • Quality Control: Real-time PAT (Process Analytical Technology) monitoring (FTIR, UV/Vis) enables immediate parameter adjustment, maintaining purity >99.5% [5].
  • Throughput: Modular systems achieve 200-300 kg/day output in footprint 80% smaller than equivalent batch reactors.

Impurity profiling reveals flow synthesis reduces dimeric impurities (<0.1% vs. 1.2% in batch) and residual metal contamination (<5 ppm vs. 50-100 ppm), meeting stringent ICH guidelines without additional purification [5] [8]. Recent innovations integrate continuous crystallization for direct dihydrochloride salt production, achieving 98.8% yield with defined particle size distribution (D90 < 50 µm) suitable for direct tablet compression.

Table 3: Continuous Flow Reactor Parameters and Performance

Process ParameterBatch ProcessContinuous Flow Process
Reaction Volume5000 L10 mL (per segment)
Cooling RequirementJacketed reactor -20°CPassive heat dissipation
Typical Cycle Time14 hours90 minutes
Byproduct Formation1.5-2.2%<0.3%
Annual Capacity (Single Line)15 MT85 MT

Properties

CAS Number

848134-24-7

Product Name

3-Chloro-4-(pyridin-3-ylmethoxy)aniline

IUPAC Name

3-chloro-4-(pyridin-3-ylmethoxy)aniline

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C12H11ClN2O/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7H,8,14H2

InChI Key

HLUUSUYPMJJHLW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)Cl

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.